![molecular formula C10H7N3 B1245989 1H-Pyrazolo[3,4-b]quinoline CAS No. 268-93-9](/img/structure/B1245989.png)
1H-Pyrazolo[3,4-b]quinoline
Overview
Description
1H-Pyrazolo[3,4-b]quinoline is a heterocyclic compound composed of a pyrazole and quinoline fragment. This compound has garnered significant interest due to its diverse biological and photophysical properties. The structure of this compound allows for various modifications, which can influence its physical, photophysical, and biological characteristics .
Preparation Methods
The synthesis of 1H-Pyrazolo[3,4-b]quinoline can be achieved through several methods:
Friedländer Condensation: This method involves the reaction of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst.
Synthesis from Anthranilic Acid Derivatives: This approach uses anthranilic acid derivatives as starting materials, which undergo cyclization to form the desired compound.
Multicomponent Synthesis: This method involves the reaction of multiple components in a single reaction vessel to form the compound.
Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Friedländer Condensation
Key reactants :
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Anthranilaldehyde derivatives (e.g., o-aminobenzaldehyde)
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Pyrazolones (e.g., 5-aminopyrazolones)
Mechanism :
This method forms bonds between N9-C9a and C3a-C4 atoms (Figure 3, Path 1). For example, condensation of anthranilaldehyde 1 with 3-methyl-1-phenyl-5-pyrazolone 5 under anhydrous sodium acetate yields 1-phenyl-3-methyl-1H-pyrazolo[3,4-b]quinoline 14 as the primary product .
Reactant A | Reactant B | Product | Yield (%) | Conditions |
---|---|---|---|---|
Anthranilaldehyde | 3-methyl-1-phenyl-5-pyrazolone | 1-phenyl-3-methyl-1H-pyrazolo[3,4-b]quinoline | 65–78 | Anhydrous CH₃COONa, Δ |
Limitations : Restricted by the availability of o-aminocarbonyl substrates .
Multicomponent Reactions (MCRs)
Key reactants :
-
5-Chloro-4-formylpyrazoles 58
-
Anilines 39
Mechanism :
Thermal reaction (110–150°C) forms Schiff base intermediates 58a , which undergo cyclization to yield 4-aryl-1H-pyrazolo[3,4-b]quinolines 59 (Scheme 18) .
Example :
Variation : Microwave-assisted MCRs using hydrazines and p-toluenesulfonic acid improve yields (e.g., 90% for 1,3-unsubstituted derivatives) .
Brack’s Reaction
Key reactants :
-
5-Chloro-4-aroylpyrazoles 64
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Aromatic amines (e.g., substituted anilines)
Mechanism :
Nucleophilic substitution of chlorine in 64 by aromatic amines, followed by cyclization at 210°C, yields 4-aryl-1H-pyrazolo[3,4-b]quinolines 65 (Scheme 21) .
Example :
-
5-Chloro-4-benzoylpyrazole 64 + p-toluidine → 4-(p-tolyl)-1H-pyrazolo[3,4-b]quinoline 65 (72% yield) .
Side products : Intermediate amine substitution products observed in select cases .
Oxidation of Dihydro Derivatives
Key substrates :
-
5,6,7,8-Tetrahydro-1H-pyrazolo[3,4-b]quinolines 40
Mechanism :
Oxidation with 9,10-phenanthrenequinone 40a converts dihydro derivatives 40 to fully aromatic systems 41 (Scheme 13) .
Application : Critical for synthesizing bioactive aromatic quinoline scaffolds .
Quinoline Backbone Functionalization
Key strategies :
-
N-1 Substitution : Alkylation or arylation using alkyl halides or aryl boronic acids .
-
C-3 Modification : Electrophilic substitution (e.g., nitration, halogenation) .
Example :
-
1H-Pyrazolo[3,4-b]quinoline 95 + methylhydrazine 97 → 1,7-dimethyl-1H-pyrazolo[3,4-b]quinoline 98 (Scheme 30) .
Biological Derivatization
Key reactions :
-
Antibacterial agents : 1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinolines 8a–f synthesized via PTSA-catalyzed cyclization show MIC values of 12.5–50 µg/mL against Staphylococcus aureus .
-
Fluorescent probes : Electron-withdrawing groups (e.g., NO₂) at C-6 enhance quantum yields (Φ = 0.15–0.45) .
Scientific Research Applications
Synthesis of 1H-Pyrazolo[3,4-b]quinoline
The synthesis of this compound has been achieved through several methods, including:
- Friedländer Condensation : This classic method involves the reaction of an anthranilic acid derivative with a carbonyl compound.
- Multicomponent Reactions : These reactions allow for the simultaneous formation of multiple bonds and have been shown to yield high diversity in product structures.
- Microwave-Assisted Synthesis : Enhanced reaction rates and yields have been achieved using microwave technology.
These synthetic routes have been optimized to produce derivatives with varied functional groups, which can enhance their biological activity and applicability in different domains .
Biomedical Applications
This compound derivatives have exhibited promising biological activities:
- Antiviral Agents : They have been identified as effective inhibitors against Herpes Simplex Virus Type 1, showcasing their potential in antiviral drug development .
- Antimicrobial Activity : Various derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens .
- Anticancer Properties : Some compounds within this class have shown the ability to activate caspases and induce apoptosis in cancer cells, making them candidates for cancer therapy .
Case Study: Antiviral Activity
A study highlighted the effectiveness of a specific this compound derivative as an antiviral agent. The compound inhibited viral replication significantly in vitro, suggesting its potential for further development into therapeutic agents for viral infections .
Material Science Applications
In materials science, this compound has been explored for its photophysical properties:
- Fluorescent Sensors : These compounds are utilized as fluorescent sensors for detecting various cations such as zinc and magnesium. Their ability to exhibit distinct fluorescence upon interaction with these ions makes them valuable in environmental monitoring and biochemical assays .
Analytical Chemistry Applications
The compound's fluorescent properties have also led to its use in analytical chemistry:
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-b]quinoline involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and modification of the compound.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]quinoline can be compared with other similar compounds, such as:
Quinolinyl-pyrazoles: These compounds share a similar structure but differ in their biological and photophysical properties.
Pyrrolopyrazines: These compounds have a different heterocyclic system but exhibit similar biological activities.
The uniqueness of this compound lies in its versatile structure, which allows for various modifications and applications in different fields.
Biological Activity
1H-Pyrazolo[3,4-b]quinoline is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, including:
- Friedländer Condensation : This method involves the reaction of anthranilic acid derivatives with appropriate carbonyl compounds.
- Multicomponent Reactions : These reactions allow for the simultaneous formation of multiple bonds, leading to the desired pyrazoloquinoline structure.
- Niementowski Reaction : Utilizes anthranilic acid and ketones or aldehydes to form hydroxy derivatives which can be further transformed into pyrazoloquinolines.
Recent studies have documented over a century of synthetic approaches, highlighting the versatility and adaptability of these methods in generating novel derivatives with enhanced biological properties .
Biological Properties
This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
Antimicrobial Activity
Research has shown that various derivatives of this compound possess significant antimicrobial properties. For instance:
- Study Findings : A study synthesized novel derivatives and evaluated their antibacterial and antioxidant activities. Some compounds demonstrated notable effectiveness against specific bacterial strains .
- Mechanism : The antimicrobial action is believed to stem from the ability of these compounds to disrupt bacterial cell membranes and inhibit key metabolic pathways.
Antioxidant Properties
The antioxidant potential of this compound is also noteworthy:
- Research Evidence : Studies indicate that certain derivatives can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage linked to various diseases .
Fluorescent Properties
This compound derivatives have been explored as fluorescent sensors:
- Application in Detection : These compounds can selectively detect metal ions such as Zn²⁺ due to their photophysical properties, making them useful in environmental monitoring and biological assays .
Case Studies and Research Findings
Several case studies have highlighted the biological activity and therapeutic potential of this compound:
Study | Focus | Findings |
---|---|---|
Vagdevi et al. (2013) | Antimicrobial Activity | Novel derivatives showed significant antibacterial effects against Gram-positive and Gram-negative bacteria. |
Ghosh et al. (2022) | Antioxidant Properties | Compounds demonstrated strong free radical scavenging ability, indicating potential for use in oxidative stress-related conditions. |
Recent Fluorescent Sensor Studies | Detection of Metal Ions | Derivatives effectively detected Zn²⁺ ions with high sensitivity, showcasing their application in biochemical sensing. |
Q & A
Q. What are the primary synthetic routes for 1H-pyrazolo[3,4-b]quinoline derivatives, and how do they influence structural diversity?
Basic Synthesis Methods :
The classical Friedländer condensation remains a cornerstone for synthesizing 1H-pyrazolo[3,4-b]quinolines. For example, reacting 5-aminopyrazoles with ortho-aminoaryl aldehydes under acidic conditions yields the core quinoline scaffold . Modifications at the pyrazole or quinoline ring (e.g., substituent introduction via nucleophilic substitution or cross-coupling) enable structural diversification.
Advanced Optimization :
Microwave-assisted synthesis significantly improves reaction efficiency. For instance, Danel et al. ( ) demonstrated that microwaves reduce reaction times from hours to minutes for 4-substituted derivatives, achieving yields >80% while minimizing side products. Key parameters include solvent polarity (e.g., DMF for microwave absorption) and temperature control to prevent decomposition .
Q. How can researchers resolve contradictions in antimicrobial activity data for pyrazoloquinoline derivatives?
Methodological Framework :
- Structural-Activity Analysis : Derivatives with electron-withdrawing groups (e.g., -Cl, -CN) at the 3-position often show enhanced antibacterial activity against Staphylococcus aureus (MIC: 2–4 µg/mL), while electron-donating groups (e.g., -OCH₃) reduce potency .
- Assay Variability : Discrepancies arise from differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) and testing protocols (broth microdilution vs. disk diffusion). Standardized CLSI guidelines are recommended for cross-study comparisons .
- Mechanistic Insights : Use fluorescence quenching assays to correlate membrane permeability (e.g., via lipophilicity logP values) with antimicrobial efficacy .
Q. What strategies are effective in designing fluorescent sensors based on pyrazoloquinoline scaffolds?
Sensor Development :
- Photophysical Tuning : Introducing electron-donating groups (e.g., -NH₂ at position 3) shifts emission wavelengths to 450–500 nm (blue-green region), while steric hindrance from aryl substituents enhances selectivity for cations like Zn²⁺ or Cu²⁺ .
- Quantitative Analysis : Rurack et al. () achieved detection limits of 10⁻⁸ M for Hg²⁺ using 1,3-diphenyl-substituted derivatives via photoinduced electron transfer (PET) mechanisms.
- Validation : Cross-reference fluorescence lifetime measurements (time-resolved spectroscopy) with DFT calculations to confirm binding modes .
Q. How can electroluminescent properties of pyrazoloquinolines be optimized for OLED applications?
Material Design :
- Star-Burst Derivatives : Branched this compound chromophores (e.g., 6-methyl-1,3,4-triphenyl derivatives) exhibit broad electroluminescence (420–610 nm) with CIE coordinates near (0.33, 0.35), suitable for white OLEDs. External quantum efficiency (EQE) can reach 1% at 23 V .
- Layer Engineering : Use double-layer OLED architectures with indium-tin-oxide (ITO) anodes and Mg:Ag cathodes to confine electron-hole recombination at the organic interface, improving luminance (>1000 cd/m²) .
Q. What analytical techniques are critical for characterizing pyrazoloquinoline derivatives?
Core Techniques :
- Structural Elucidation :
- Purity Assessment : HPLC with UV-Vis detection (λ = 254 nm) and C18 columns ensures >95% purity for biological testing .
Q. How do substituent effects influence the pharmacokinetic properties of pyrazoloquinolines?
ADME Profiling :
- Lipophilicity : Substituents like -SCH₃ increase logP values (e.g., 3.2 for VIII-d), enhancing blood-brain barrier penetration but reducing aqueous solubility.
- Metabolic Stability : Microsomal assays (e.g., rat liver microsomes) reveal that halogenated derivatives (e.g., -Cl) resist CYP450 oxidation better than -OCH₃ analogs .
Q. What are the safety and handling protocols for pyrazoloquinoline derivatives in lab settings?
Safety Measures :
- Hazard Mitigation : Use PPE (gloves, N95 masks) due to acute toxicity (Oral LD₅₀: 300 mg/kg in rats) and respiratory irritancy .
- Waste Disposal : Neutralize reaction residues with 10% NaOH before disposal to avoid environmental contamination .
Q. How can computational methods aid in predicting pyrazoloquinoline reactivity?
In Silico Tools :
Properties
IUPAC Name |
1H-pyrazolo[3,4-b]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c1-2-4-9-7(3-1)5-8-6-11-13-10(8)12-9/h1-6H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZLPQUGUOCJQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=NNC3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462223 | |
Record name | 1H-Pyrazolo[3,4-b]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
268-93-9 | |
Record name | 1H-Pyrazolo[3,4-b]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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